Prometon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEUFVQQFVOBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022341 | |
| Record name | Prometon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or white solid; [HSDB] | |
| Record name | Prometon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
READILY SOL IN CHLOROFORM, 150 g/L octan-1-ol, In benzene >250, methanol, acetone >500, dichloromethane 350, toluene 250 (all in g/L, 20 °C)., Organic solvents g/100 mL at 20 °C: n-hexane 1.2, methanol 60, cycylohexane 4.9, n-octanol 26, For more Solubility (Complete) data for PROMETON (6 total), please visit the HSDB record page. | |
| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.088 at 20 °C (units not specified) | |
| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000023 [mmHg], 2.3X10-6 mm Hg at 20 °C | |
| Record name | Prometon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6851 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
SAMPLES OF 2-METHOXY-4,6-BIS(ISOPROPYLAMINO)-1,3,5-TRIAZINE WERE SCREENED FOR VOLATILE NITROSAMINE CONTAMINATION & NO NITROSAMINE WAS DETECTED OVER 1 PPM. | |
| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, White, crystalline, Crystalline solid | |
CAS No. |
1610-18-0 | |
| Record name | Prometon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Prometon [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | prometon | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-methoxy-N2,N4-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prometon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prometon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY7SQ0399L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91 to 92 °C | |
| Record name | PROMETON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1519 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanisms of Action and Phytotoxicology of Prometon
Inhibition of Photosynthesis by Prometon
The herbicidal activity of this compound is primarily due to its interference with the photosynthetic machinery located within the chloroplasts. wikipedia.orgmetabolomicsworkbench.org
Interference with Photosystem II Activity
This compound is categorized as a Photosystem II (PSII) inhibitor, targeting Photosystem II Site A. metabolomicsworkbench.orgfishersci.caecsci.co.kruni.lu Its mechanism involves binding to the Qʙ protein situated on the D1 thylakoid membrane protein within the chloroplast. nih.gov This binding event obstructs the Qʙ protein's ability to accept and transfer electrons to the plastoquinone (B1678516) (PQ) pool in Photosystem II, thereby effectively blocking electron flow. nih.govwikipedia.org
Disruption of Chloroplast Electron Transport Chains
The inhibition of Photosystem II by this compound leads to a broader disruption of the entire electron transport chain within the chloroplasts. wikipedia.orgmetabolomicsworkbench.org The light-induced electron transport across the thylakoid membrane is essential for the active pumping of hydrogen ions (protons) into the thylakoid lumen. uni.lumetabolomicsworkbench.orgnih.gov This process generates an electrochemical potential difference, known as the proton motive force (pmf), which is subsequently utilized for the synthesis of adenosine (B11128) triphosphate (ATP). uni.lumetabolomicsworkbench.orgnih.gov By modifying these electron transport processes, this compound directly impairs the plant's capacity to convert light energy into chemical energy. wikipedia.orgmetabolomicsworkbench.org
Impact on Carbon Dioxide Fixation and Energy Metabolite Production
The disruption of the electron transport chain by this compound has significant downstream consequences for carbon dioxide fixation and the production of crucial energy metabolites, specifically ATP and NADPH. metabolomicsworkbench.org ATP and NADPH are products of the light-dependent reactions of photosynthesis and are indispensable for driving the light-independent reactions, commonly referred to as the Calvin cycle. nih.govciteab.comuni.lutci-chemical-trading.com Within the Calvin cycle, carbon dioxide is "fixed" from its inorganic form into organic molecules, primarily carbohydrates, through a series of enzymatic reactions. citeab.comuni.lutci-chemical-trading.comnih.gov The energy stored in ATP and the reducing power from NADPH are consumed to reduce 3-phosphoglycerate (B1209933) (3-PGA) to triose phosphate (B84403) (TP) and to regenerate ribulose bisphosphate (RuBP), both of which are vital for the cycle's continuation. nih.govciteab.comuni.lunih.gov Consequently, by impeding electron transport, this compound effectively curtails the synthesis of ATP and NADPH, thereby disrupting carbon dioxide fixation and the subsequent production of essential organic molecules necessary for plant growth. metabolomicsworkbench.orgciteab.comuni.lu
Systemic Absorption and Translocation in Vascular Plants
This compound is a systemic herbicide, meaning it is absorbed by plants and subsequently translocated throughout their vascular system. wikipedia.orgwikipedia.orgnih.govnih.gov When applied to the soil, the compound is absorbed by the roots and moves upward through the xylem to the chloroplasts. wikipedia.orgnih.govscitoys.com In cases of foliar application, this compound can be absorbed through the plant's cuticle and then move into the underlying epidermal cells, eventually entering the vascular system. nih.govnih.gov Systemic herbicides typically accumulate in areas of rapid growth by moving through the phloem. nih.gov However, this compound's primary movement from soil application occurs in the apoplast (xylem) towards apical meristems. nih.gov This systemic action enables this compound to exert its effects on plant physiological processes beyond the initial point of contact. wikipedia.orgwikipedia.org
Selectivity and Non-Selectivity in Plant Species Response to this compound
This compound is characterized as a non-selective herbicide. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org This property indicates that it is designed to control a broad spectrum of plant species, including most annual and many perennial broadleaf weeds and grasses. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org Its non-selective nature makes it particularly suitable for applications where comprehensive vegetation control is desired, such as in non-cropping areas including industrial sites, railroads, and rights-of-way. wikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org The lack of significant differentiation in its herbicidal action across various plant species underlies its broad-spectrum control capabilities. wikipedia.orgctdbase.org
Table 1: Physical and Chemical Properties of this compound metabolomicsworkbench.org
| Parameter | Value and Unit |
| CAS Chemical Name | 6-methoxy-N,N′-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine |
| CAS Number | 1610-18-0 |
| Empirical Formula | C10H19N5O |
| Molecular Weight | 225 g/mol |
| Appearance | White crystalline solid |
| Density | 1.088 g/ml at 20 ºC |
| Melting Point | 91-92°C |
| Vapor pressure (20 ºC) | 3.1 x 10⁻⁶ mm Hg |
| Water Solubility (20 ºC) | 620 ppm |
Table 2: this compound's Impact on Photosystem II in Selected Plant Species nih.gov
| Chemical | Species | % ai | Study Duration | IC25 (Lb. Ai/A) | NOAEL |
| This compound | Lettuce, Lactuca sativa | 98.5 | 21 D | 0.008 | 0.005 |
| This compound | Cucumber, Cucumis sativus | 98.5 | 21 D | 0.008 | 0.005 |
Environmental Fate and Transport Dynamics of Prometon
Prometon Persistence and Degradation Pathways in Environmental Matrices
This compound exhibits significant persistence in environmental matrices, with degradation primarily occurring through biological processes, albeit slowly. Abiotic processes like hydrolysis and photodegradation in aquatic systems are generally not considered major dissipation pathways for this compound dss.go.thepa.gov.
Aerobic and Anaerobic Soil Metabolism Studies
This compound is notably persistent in soil environments under both aerobic and anaerobic conditions epa.govepa.govamazonaws.comepa.gov. Studies indicate that this compound is "extremely persistent" in sandy loam soil, with reported half-lives exceeding one year epa.govepa.gov. The average soil half-life has been reported as 932 days nih.gov. Other field studies have shown dissipation half-lives ranging from hundreds to thousands of days, potentially an order of magnitude greater than that of structurally similar triazine herbicides like atrazine (B1667683) dss.go.th.
In aerobic soil, half-lives for this compound range from 462 to 932 days epa.govepa.govamazonaws.comepa.gov. Under anaerobic soil conditions, the half-life is reported to be approximately 557 days epa.govepa.govamazonaws.comepa.gov. This persistence is consistent with product labels indicating that this compound can inhibit plant growth for a year or more when applied to soil dss.go.th. Microbial degradation is involved in its breakdown, including hydrolytic cleavage of the methoxy (B1213986) group and dealkylation of side chains, but this process is slow nih.govillinois.edu.
Table 1: this compound Half-Lives in Soil Metabolism Studies
| Condition | Half-Life (days) | Reference |
| Aerobic Soil | 462 to 932 | epa.govepa.govamazonaws.comepa.gov |
| Anaerobic Soil | 557 | epa.govepa.govamazonaws.comepa.gov |
| Average Soil | 932 | nih.gov |
This compound Mobility and Distribution in Hydrologic Systems
This compound exhibits high mobility in soil and aquatic environments, leading to its frequent detection in hydrologic systems researchgate.netepa.govepa.govherts.ac.uk. Its moderate water solubility and relatively low sorption to soil particles contribute to this mobility dss.go.thnih.govamazonaws.comherts.ac.uk.
Potential for Leaching to Groundwater
This compound has a high potential for leaching to groundwater epa.govamazonaws.comoregonstate.eduherts.ac.ukmt.gov. Its water solubility is reported as 720 mg/L at 22°C or 750 mg/L at 20°C, which is moderately soluble amazonaws.comillinois.eduagropages.com. The organic carbon-water (B12546825) partition coefficient (Koc) values for this compound, which indicate its tendency to sorb to soil organic matter, range from 48 to 572 mL/g, typically falling into the low to moderate sorption category nih.govamazonaws.comepa.govepa.gov. These characteristics, combined with its slow degradation rate, enable this compound to move through the soil profile to groundwater dss.go.thepa.govepa.govepa.govoregonstate.edu.
This compound has been frequently detected in groundwater across various regions of the United States, being the most commonly detected herbicide in urban groundwater and the third most detected in agricultural groundwater in U.S. Geological Survey studies dss.go.thresearchgate.net. Its leachability has been found to be similar to that of atrazine, a known groundwater contaminant epa.gov.
Table 2: this compound Mobility Characteristics
| Characteristic | Value | Mobility Rating | Reference |
| Water Solubility | 720 mg/L (22°C) | Moderate | amazonaws.comillinois.edu |
| 750 mg/L (20°C) | agropages.com | ||
| Koc | 305-572 mL/g | Low to Moderate | nih.gov |
| 150 mL/g | Moderate | illinois.edu | |
| 117 L/kgOC | epa.gov | ||
| 48-100, 300 mL/g | epa.gov | ||
| Soil Sorption (Kd) | 0.16 mL/g | High mobility | amazonaws.com |
Runoff Potential into Surface Water Bodies
This compound also demonstrates a potential for runoff into surface water bodies dss.go.thepa.govepa.govamazonaws.commt.gov. Its moderate water solubility means it can be readily transported with water amazonaws.comillinois.edu. While modeling exercises suggest that runoff from soil represents a relatively small percentage of the total loss, the amount lost is significantly influenced by factors such as soil slope dss.go.th. The frequent occurrence of this compound in surface water, particularly in urban areas, has been observed in large-scale studies, where it was the most commonly detected herbicide in urban surface water and the fourth most detected in agricultural surface water dss.go.thresearchgate.net.
Ecotoxicological Assessment and Ecological Risk of Prometon
Toxicity of Prometon to Aquatic Biota
Amphibian Toxicity Investigations
Investigations into the toxicity of this compound on amphibians have highlighted potential impacts, particularly on sensitive aquatic-phase species. While species-specific toxicity data, such as LC50 or LD50 values, for this compound on amphibians are generally not widely available in some assessments, epa.govamazonaws.com comprehensive evaluations have been conducted.
A notable assessment focused on the direct effects of this compound on the federally listed endangered Barton Springs salamander (Eurycea sosorum), an aquatic-phase amphibian. epa.gov This evaluation considered endpoints such as survival, growth, and reproduction. Reproduction was identified as the most sensitive endpoint. Significant reductions in reproduction were observed at a concentration of 6.8 mg active ingredient (ai)/L, with complete cessation of reproduction occurring at 28.5 mg ai/L. epa.gov Growth, specifically length, was also diminished at the 6.8 mg ai/L test concentration. epa.gov
This compound has been detected in environmental matrices relevant to amphibian exposure. For instance, it has been found in sediments near agricultural sites, indicating its presence in amphibian habitats. birc.orgrovedar.com Amphibians, as a group, are known to be sensitive to various pesticides, including herbicides, which can lead to both acute and chronic toxicity, as well as sublethal effects such as delayed metamorphosis, reduced body size, reproductive complications, and developmental deformities. birc.orgrovedar.com
Table 1: Observed Effects of this compound on Barton Springs Salamander Reproduction and Growth
| Endpoint | Concentration (mg ai/L) | Observed Effect | Citation |
| Reproduction | 3.5 | No Observed Adverse Effect Concentration (NOAEC) | epa.gov |
| Reproduction | 6.8 | Significantly reduced reproduction | epa.gov |
| Growth (length) | 6.8 | Reduced growth | epa.gov |
| Reproduction | 28.5 | Reproduction ceased | epa.gov |
Sublethal Effects and Endocrine Disruption Potential of this compound
The potential for this compound to induce sublethal effects and disrupt endocrine systems in aquatic organisms has been a subject of investigation, revealing subtle impacts on physiological processes.
Reproductive and Developmental Endpoints in Aquatic Organisms
Studies on aquatic organisms have indicated that this compound can affect reproductive and developmental endpoints. In the Barton Springs salamander, reproduction proved to be the most sensitive endpoint, with a No Observed Adverse Effect Concentration (NOAEC) of 3.5 mg ai/L and a Lowest Observed Adverse Effect Concentration (LOAEC) of 6.8 mg ai/L, leading to a significant reduction in reproductive output. At higher concentrations (28.5 mg ai/L), reproduction ceased entirely. epa.gov Additionally, growth (length) in these salamanders was also reduced at 6.8 mg ai/L. epa.gov
Table 2: Sublethal Effects of this compound on Fathead Minnows
| Endpoint | Concentration (µg/L) | Observed Effect | Citation |
| Male Fat Pad Weight (relative to body weight) | 20, 200, 1000 | Significantly reduced | nih.gov |
| Female Plasma Testosterone (B1683101) | 20 | Significantly increased | nih.gov |
| Fecundity | All tested | No significant reduction | nih.gov |
| Plasma Vitellogenin & Estradiol | All tested | No significant effect | nih.gov |
| Brain & Ovary Aromatase Activity | All tested | No significant effect | nih.gov |
Modulation of Endocrine-Mediated Physiological Processes
This compound has been noted to potentially cause subtle modulations in endocrine-mediated physiological processes in aquatic organisms. In the fathead minnow reproduction assay, a reduction in the weight of the male fat pad, an androgen-responsive tissue, was observed across various this compound concentrations (20, 200, and 1,000 µg/L). nih.gov This suggests an influence on androgen-related pathways. Concurrently, female plasma testosterone concentrations were significantly elevated at 20 µg this compound/L, although this specific effect was not sustained at higher exposure levels. nih.gov While these findings suggest subtle endocrine and/or reproductive effects, a definitive mechanism of action for endocrine disruption by this compound has not been clearly established. amazonaws.comnih.gov Some open literature studies have also noted potential endocrine disrupting sublethal effects, albeit at concentrations higher than typical assessment endpoints. epa.gov
Bioaccumulation Potential of this compound in Trophic Levels
The bioaccumulation potential of this compound in aquatic organisms and its subsequent transfer through trophic levels is generally considered low. Bioaccumulation refers to the gradual uptake and accumulation of a substance within an individual organism's tissues over time. gy4es.orgny.gov Biomagnification, a distinct but related process, describes the increasing concentration of a substance at each successive level of a food chain as organisms consume prey with higher concentrations. gy4es.orgnih.gov
This compound exhibits little tendency to sorb to aquatic particles or to bioaccumulate in aquatic biota. dss.go.th Consequently, it is generally not expected to bioaccumulate significantly. herts.ac.uk While the concept of biomagnification is critical for persistent, fat-soluble substances that can increase in concentration at higher trophic levels, gy4es.orgbeyondpesticides.orgpressbooks.pub the low bioaccumulation potential of this compound suggests that it is less likely to undergo significant biomagnification within aquatic food webs. However, the consistent detection of this compound in various environmental compartments, including groundwater and surface water, underscores its widespread presence despite its low bioaccumulation tendency. dss.go.thsaicmknowledge.org
Table 3: this compound Bioaccumulation Parameters
| Parameter | Value | Interpretation / Comment | Citation |
| Estimated BCF (fish) | 19 | Low potential for bioconcentration | nih.gov |
| Calculated BCF | 69 | Low potential for bioaccumulation | amazonaws.com |
| Log Kow | 2.99 | Indicates low bioconcentration potential | nih.gov |
| Log Kow | 4.3 (at 20°C) | Below trigger for extensive fish accumulation studies | epa.gov |
| Overall Bioaccumulation Hazard | Low | Based on predicted BCF and rapid animal metabolism | amazonaws.com |
Advanced Analytical Methodologies for Prometon Detection and Quantification
Mass Spectrometric Approaches for Prometon Identification
Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Photoionization) in this compound Detection
For the detection and quantification of this compound, mass spectrometry-based techniques are frequently employed, with Electrospray Ionization (ESI) being a prominent ionization method. ESI is a soft ionization technique that is highly compatible with liquid chromatography (LC), allowing for the analysis of polar molecules by forming protonated molecules. bitesizebio.comemory.edu
In the context of this compound analysis, ESI is typically operated in the positive ion mode. epa.govepa.govepa.govsciex.comusgs.gov This is commonly coupled with tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode. epa.govepa.govepa.govsciex.comusgs.gov The MRM mode allows for the selective detection and quantification of this compound by monitoring specific ion transitions. For instance, two ion transitions are generally monitored for this compound: a quantification ion and a confirmation ion, which aids in robust identification and reduces false positives. epa.govepa.govepa.govsciex.comusgs.gov Observed ion transitions for this compound include m/z 226→142 (quantitation) and m/z 226→184 (confirmation). epa.govepa.govusgs.gov The use of LC-ESI-MS/MS systems, such as those incorporating Agilent Technologies HPLC coupled with Applied Biosystems API 5500 Tandem Mass Spectrometers or AB Sciex 5500 Triple Quad Mass Spectrometers, is well-documented for this compound analysis in various matrices. epa.govepa.govepa.gov
While ESI is widely used, Atmospheric Pressure Chemical Ionization (APCI) is another modern ionization technique compatible with LC that forms protonated molecules. emory.edu However, the provided research findings primarily highlight the application of ESI for this compound detection.
Sample Preparation and Extraction Methods for this compound
Effective sample preparation is a critical step in the analytical workflow for this compound, ensuring the isolation and preconcentration of the analyte from complex matrices prior to instrumental analysis.
Solid Phase Extraction (SPE) is a widely utilized technique for the extraction and preconcentration of this compound from aqueous and solid environmental samples. usgs.govnih.govresearchgate.net SPE operates by exploiting differences in the affinity of analytes and interferents for a solid-phase sorbent within a liquid matrix, enabling the separation of the target analyte. researchgate.net
For aqueous samples, such as filtered water, the process typically involves passing the water sample through an SPE cartridge containing a solid matrix with a chemically bonded C18 organic phase. usgs.govepa.gov After the analytes are retained on the sorbent, the cartridge is dried, and the this compound is then eluted using small quantities of organic solvents, such as a 1:1 volume per volume (v:v) mixture of acetone:dichloromethane (B109758). usgs.gov The eluent is subsequently evaporated and solvent-exchanged into a suitable solvent like acetonitrile (B52724) for instrumental analysis. usgs.gov It is important to note that this compound may not be efficiently extracted from water at acidic pH due to its potential ionization in solution; therefore, maintaining a neutral pH during extraction can improve recovery rates. epa.gov SPE can be implemented in both off-line and online configurations. researchgate.net
For solid matrices, such as suspended sediment, extraction is typically achieved through sonication. The suspended sediment fraction on a filter paper can be extracted twice with dichloromethane via sonication, followed by analysis using LC-MS/MS. usgs.gov
Direct injection and dilution approaches offer simplified sample preparation strategies for this compound analysis, particularly when coupled with highly sensitive analytical instrumentation.
In direct injection methods, an aliquot of the sample is introduced directly into the analytical system, often after minimal dilution. epa.govspectralworks.comresearchgate.netthermofisher.com For instance, in the analysis of this compound in water, a 2.00 mL aliquot of the aqueous sample can be volumetrically diluted with an equal volume of a dilution solvent containing an internal standard (e.g., methanol: 0.2% formic acid with prometryn (B1678245) IS). epa.gov This diluted sample can then be filtered and transferred to an autosampler vial for LC-MS/MS analysis. epa.gov This approach can be used for the direct real-time analysis of sub-picogram levels of pesticides in various matrices. spectralworks.com
Dilution approaches are also employed to mitigate matrix effects, especially in complex matrices, without compromising the detection of target analytes. thermofisher.com By diluting the sample extract, the impact of co-extractives on the analytical signal can be reduced, leading to improved accuracy and reproducibility. This strategy is particularly effective when utilizing advanced LC-MS/MS systems that offer high sensitivity, allowing for the detection of this compound even after significant dilution. thermofisher.com
Validation and Performance Characteristics of this compound Analytical Methods
The validation of analytical methods for this compound involves a thorough assessment of their performance characteristics, including the determination of detection and quantification limits, as well as precision and accuracy.
The Limit of Detection (LOD) represents the lowest analyte concentration that can be reliably distinguished from the blank, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be reliably detected and quantified with acceptable precision and accuracy. ddtjournal.netnih.gov These parameters are crucial for defining the sensitivity of an analytical method.
LOD and LOQ values for this compound vary depending on the matrix and the specific analytical method employed. They are often calculated based on the standard deviation of the response and the slope of the calibration curve, or using signal-to-noise ratios. epa.govepa.govddtjournal.net
The following table summarizes reported LOD and LOQ values for this compound in different environmental matrices:
| Matrix | LOD (mg/L or mg/kg) | LOQ (mg/L or mg/kg) | Source |
| Water | 0.0000026 mg/L | 0.100 mg/L | epa.gov |
| Water | 3 ng/L (0.000003 mg/L) | Not reported | nih.gov |
| Water | < 0.20 µg/L (0.0002 mg/L) | 0.25 µg/L (0.00025 mg/L) | researchgate.net |
| Sediment | 0.0000024 mg/L | 0.050 mg/kg | epa.gov |
| Soil | 0.0000016 mg/L | 0.050 mg/kg | epa.gov |
Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, often expressed as relative standard deviation (RSD). Accuracy refers to the closeness of agreement between the test result and the accepted reference value, commonly assessed through mean recoveries of spiked samples. thermofisher.comeurl-pesticides.eu
Validation studies for this compound analytical methods consistently demonstrate satisfactory precision and accuracy across various environmental samples. For instance, in water matrices, mean recoveries and relative standard deviations (RSDs) for this compound analysis have been reported to be within acceptable guidelines. epa.gov
The following table presents research findings on the precision and accuracy of this compound analysis:
| Matrix | Fortification Level | Mean Recovery (%) | RSD (%) | Source |
| Surface (Lake) Water | 0.100 mg/L (LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Surface (Lake) Water | 1.00 mg/L (10×LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Silt Loam Sediment | 0.050 mg/kg (LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Silt Loam Sediment | 0.500 mg/kg (10×LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Sandy Loam Soil | 0.050 mg/kg (LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Sandy Loam Soil | 0.500 mg/kg (10×LOQ) | 70-120 (within guidelines) | ≤20 (within guidelines) | epa.gov |
| Aqueous Media (SPE-GC-FID) | 0.25-100 µg/L | Not specified | < 4.01 | researchgate.net |
| Various Environmental Samples (SPME) | Not specified | 70-123 (average) | 1.9-27.7 | researchgate.net |
These results indicate that the analytical methods for this compound are robust and reliable for quantitative determination in diverse environmental matrices, meeting established performance criteria for precision and accuracy.
Computational and Experimental Studies in this compound Adsorption and Detection
The accurate detection and quantification of this compound in various environmental matrices are critical due to its widespread use as a nonselective herbicide and its potential for environmental persistence and mobility. Advanced analytical methodologies increasingly integrate both experimental and computational approaches to gain a comprehensive understanding of this compound's behavior, particularly concerning its adsorption characteristics and the development of highly sensitive detection techniques.
Experimental Adsorption Studies
Experimental studies have elucidated this compound's adsorption behavior in diverse media, including soil and water, utilizing various adsorbent materials. This compound exhibits low to moderate adsorption to soil colloids, with reported Freundlich adsorption coefficients (K_a values) ranging from 0.4 to 2.9 across five different soils. This indicates a significant leaching potential, especially in sandy or loamy soils, where its soil half-life can exceed one year epa.gov.
Table 1: this compound Adsorption Coefficients in Various Soils
| Soil Type | K_a Value (Freundlich Adsorption Coefficient) epa.gov | Adsorption Description epa.gov |
| Various Test Soils | 0.4 - 2.9 | Low to Moderate Adsorption |
Further experimental investigations have focused on developing novel adsorbents for this compound removal and detection from water samples. Graphene-based Fe₃O₄ magnetic nanoparticles (G-Fe₃O₄ MNPs) have been successfully employed for the magnetic solid-phase extraction (MSPE) of this compound, along with other triazine herbicides, from environmental water samples researchgate.netnih.gov. This method, coupled with high-performance liquid chromatography-diode array detection (HPLC-DAD), demonstrated excellent analytical performance. Key parameters such as the amount of MNPs, extraction time, sample pH, and desorption conditions were optimized to achieve high extraction efficiency.
Table 2: Performance of Graphene-Fe₃O₄ Magnetic Nanoparticles (G-Fe₃O₄ MNPs) for this compound Extraction researchgate.netnih.gov
| Parameter | Value/Range |
| Linearity | 0.1 - 50.0 ng mL⁻¹ |
| Correlation Coefficients (r) | 0.9996 - 0.9999 |
| Limits of Detection (LODs) | 0.025 - 0.040 ng mL⁻¹ |
| Reproducibility (RSD) | < 5.2% |
| Recoveries (Water Samples) | 89.0% - 96.2% |
Another promising material investigated for this compound extraction is the metal-organic framework MIL-101(Cr) researchgate.netnih.govoup.com. Used in an online solid-phase extraction-thermal desorption method coupled with gas chromatography-flame ionization detection (GC-FID), MIL-101(Cr) showed an excellent linear dynamic range and low detection limits for this compound and prometryn in aqueous media.
Table 3: Analytical Performance of MIL-101(Cr) for this compound Extraction researchgate.netnih.govoup.com
| Parameter | Value/Range |
| Linear Dynamic Range | 0.25 - 100 µg L⁻¹ |
| Relative Standard Deviation | < 4.01% |
| Limits of Detection (this compound) | < 0.20 µg L⁻¹ |
Furthermore, modified biochar materials have shown enhanced adsorption capacities. For instance, corncob biochar oxidized at 400 °C in air demonstrated an increase in adsorption capacity for this compound by up to 120 times researchgate.net. This highlights the potential of engineered biochar for environmental remediation and preconcentration applications.
Computational Studies in Adsorption and Detection
Computational methodologies, such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations, provide valuable insights into the fundamental interactions governing this compound's adsorption and behavior at the molecular level. These methods complement experimental findings by elucidating adsorption mechanisms, binding energies, and structural changes.
Molecular docking studies have been applied to clarify the adsorption nature and binding energy of adsorbents like MIL-101(Cr) towards this compound. These computational results have shown appropriate correlation with experimental observations, providing a theoretical basis for the observed adsorption efficiencies researchgate.netnih.govoup.com. Molecular docking helps predict the preferred binding sites and the strength of the interaction between the adsorbate (this compound) and the adsorbent surface.
While specific DFT studies on this compound adsorption were not extensively detailed in the immediate search, DFT is a widely recognized quantum mechanical method used to investigate electronic properties, energy gaps, adsorption energies, and charge transfer interactions in molecular systems, including those involving adsorption processes nih.govsoton.ac.ukarxiv.orgchemrevlett.com. It allows for the calculation of the total energy of an isolated adsorbate, the adsorbent, and the adsorbate-adsorbent complex, from which the adsorption energy can be derived soton.ac.uk.
Molecular dynamics (MD) simulations are another powerful computational tool that describes the physical movements of atoms and molecules over time nih.gov. MD can be employed to examine the adsorption of organic pollutants, offering a molecular-scale understanding of adsorbent-adsorbate interactions and providing a visual representation of the adsorption process nih.gov. Although direct MD studies specifically for this compound adsorption were not found, the general applicability of MD in predicting adsorption behavior and aligning with experimental data has been demonstrated for various pollutants on different materials, such as plastic particles nih.gov. This approach can provide significant insight into the dynamic aspects of this compound's interaction with sorbent surfaces.
The integration of computational methods with experimental data allows for a more profound understanding of this compound's environmental fate and the rational design of more effective detection and remediation strategies.
Human Health Toxicology and Risk Evaluation of Prometon Exposure Excluding Dosage/administration
Reproductive and Developmental Toxicity of Prometon
This compound has been evaluated for its potential to induce reproductive and developmental toxicity. Current regulatory assessments, such as those by the California Department of Pesticide Regulation (DPR), indicate that this compound is not listed under Proposition 65 as a chemical known to cause reproductive or developmental toxicity. ca.gov Animal testing has also indicated no effects on fertility. hpc-standards.com
In a two-generation reproduction study conducted in rats, no reproductive effects were observed at dietary levels up to 3,000 ppm, which approximates 150 mg/kg/day. This study established a No Observed Adverse Effect Level (NOAEL) of 150 mg/kg/day for reproductive effects. federalregister.gov Similarly, other assessments have indicated no increased susceptibility in neonatal animals in multi-generation reproduction studies in rats. amazonaws.com
However, an earlier two-generation reproductive toxicity study in Sprague Dawley rats, with dietary levels of 0, 20, 500, or 1500 ppm (corresponding to 0, 2.45, 35.08, or 103.96 mg/kg/d for males and 0, 1.59, 39.17, 113.98 mg/kg/d for females), reported reproductive toxicity at 1500 ppm in both generations and at 500 ppm in the second generation. This toxicity was characterized by decreased pup body weight throughout the lactation period. For reproductive toxicity in this study, the No Observed Effect Level (NOEL) was 20 ppm, and the Lowest Observed Effect Level (LOEL) was 500 ppm. epa.gov
Table 1: Summary of this compound's Effects on Fertility and Reproductive Parameters in Animal Studies
| Study Type | Species | Dose Levels (approx. mg/kg/day) | Observed Effects | NOAEL/NOEL (mg/kg/day or ppm) | LOAEL/LOEL (mg/kg/day or ppm) | Source | Year |
| 2-Generation Reproduction Study | Rat | 0, 7.5, 30, 150 | No reproductive effects observed | 150 mg/kg/day (3000 ppm) | N/A | federalregister.gov | 2000 |
| 2-Generation Reproduction Study | Rat | 0, 1.59-2.45, 35.08-39.17, 103.96-113.98 | Decreased pup body weight (at higher doses) | 20 ppm | 500 ppm | epa.gov | 1992 |
| Short-term Reproduction Test | Fathead Minnow | 20, 200, 1000 µg/L | Reduced male fat pad weight, increased female plasma testosterone (B1683101) (at 20 µg/L) | N/A | N/A | nih.gov | 2006 |
Consistent with its Proposition 65 status, this compound is not listed as a chemical known to cause developmental toxicity. ca.gov Furthermore, assessments have indicated no increased susceptibility to fetuses or neonatal animals in developmental toxicity studies conducted in rats or rabbits. amazonaws.com
However, detailed research findings from older studies provide specific observations. A developmental toxicity study in rats reported a maternal and developmental NOAEL of 50 mg/kg. A developmental Lowest Observed Adverse Effect Level (LOAEL) of 250 mg/kg/day was identified based on significantly decreased and incomplete ossification in the sternebrae and metacarpals. federalregister.gov In a separate developmental toxicity study in rabbits, a maternal and developmental NOAEL of 12 mg/kg/day was established. A developmental LOAEL of 72 mg/kg/day was noted due to increased fetal resorption. federalregister.gov
Conversely, other evaluations of developmental toxicity studies in rats and rabbits concluded that no significant developmental toxicity was observed in either species at doses that caused overt maternal toxicity. For rats, the developmental toxicity NOEL was determined to be greater than 360 mg/kg/day. For rabbits, the developmental toxicity LOEL was reported as ≥ 24.5 mg/kg/day, with the NOEL not determined. epa.gov
Table 2: Summary of this compound's Developmental Effects in Animal Studies
| Study Type | Species | Maternal NOAEL (mg/kg/day) | Developmental NOAEL (mg/kg/day) | Developmental LOAEL (mg/kg/day) | Key Developmental Effect | Source | Year |
| Developmental Toxicity Study | Rat | 50 | 50 | 250 | Decreased/incomplete ossification | federalregister.gov | 2000 |
| Developmental Toxicity Study | Rabbit | 12 | 12 | 72 | Increased fetal resorption | federalregister.gov | 2000 |
| Developmental Toxicity Study | Rat | 36 | >360 | Not determined | No apparent treatment-related developmental toxicity | epa.gov | 1992 |
| Developmental Toxicity Study | Rabbit | 3.5 | Not determined | ≥24.5 | No significant developmental toxicity observed at doses causing maternal toxicity | epa.gov | 1992 |
Ocular and Dermal Irritation Potential of this compound
The ocular and dermal irritation potential of this compound has been assessed, with varying classifications across different evaluations. According to the United States Environmental Protection Agency (US EPA) in 2008, this compound was classified as a mild irritant to the eyes (Toxicity Category III) and was not considered a dermal irritant or dermal sensitizer (B1316253) (Toxicity Category IV). ca.gov
However, more recent hazard classifications and safety data sheets indicate a higher irritation potential. This compound is reported to cause serious eye irritation. hpc-standards.comnih.govlgcstandards.com Some sources specify this as serious eye damage. fsszone.comtreecarechicago.com For dermal exposure, this compound is indicated to cause skin irritation. nih.govlgcstandards.comfsszone.comtreecarechicago.comaccustandard.comfishersci.pt While some early assessments noted no local skin irritation at lower concentrations (1% active ingredient), slight local skin irritation was observed at higher concentrations (2.5% and 5% active ingredient). epa.gov this compound is generally not considered a dermal sensitizer. hpc-standards.comamazonaws.comfsszone.com
Table 3: Summary of this compound's Ocular and Dermal Irritation Potential
| Effect | Classification/Finding | Source | Year/Context |
| Ocular Irritation | Mild irritant (Toxicity Category III) | ca.gov | USEPA, 2008 |
| Ocular Irritation | Causes serious eye irritation/damage | hpc-standards.comnih.govlgcstandards.comfsszone.comtreecarechicago.com | PubChem, LGC Standards, Safety Data Sheets (various dates) |
| Dermal Irritation | Not a dermal irritant (Toxicity Category IV) | ca.gov | USEPA, 2008 |
| Dermal Irritation | Causes skin irritation | nih.govlgcstandards.comfsszone.comtreecarechicago.comaccustandard.comfishersci.pt | PubChem, AccuStandard, LGC Standards, Safety Data Sheets (various dates) |
| Dermal Sensitization | Not a dermal sensitizer | ca.govhpc-standards.comamazonaws.comfsszone.com | USEPA, PubChem, Safety Data Sheets (various dates) |
Principles of Human Health Risk Assessment for this compound
Human health risk assessment for this compound involves estimating the potential for adverse health effects in a given population following exposure, considering the compound's inherent characteristics and the specific exposure pathways. This process typically includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. who.int
Reference levels, such as Reference Doses (RfDs), are critical in assessing the potential risks from environmental exposure to this compound. These levels are estimates of daily exposure to the human population, including sensitive subgroups, that are unlikely to result in appreciable risk of deleterious effects over a lifetime. epa.gov
The California Department of Pesticide Regulation (DPR) calculates Human Health Reference Levels (HHRLs) for this compound residues in groundwater by considering acute and chronic drinking water consumption rates and toxicological endpoints established by the US EPA. The DPR HHRL for this compound in drinking water is 263 parts-per-billion (ppb), a concentration not expected to pose a health risk to humans, even for sensitive subpopulations. ca.gov
The US EPA has established toxicological endpoints and Points of Departure (PODs) for this compound. A chronic POD, identified as a No Observed Adverse Effect Level (NOAEL) of 5 mg/kg/day, was derived from observations of emesis and body weight decline in chronic studies involving dogs and rats, as well as a reproductive toxicity study in rats. This NOAEL served as the basis for calculating a chronic Reference Dose (cRfD) of 0.05 mg/kg/day, utilizing a total uncertainty factor of 100 (comprising a 10x factor for interspecies extrapolation and a 10x factor for intraspecies variation). ca.gov Similarly, an acute POD was established as a NOAEL of 5 mg/kg/day from a chronic study in dogs, leading to an acute Reference Dose (aRfD) of 0.05 mg/kg/day, also with a total uncertainty factor of 100. ca.gov
Other regulatory bodies have also derived reference values. The Integrated Risk Information System (IRIS) reported an oral RfD of 1.5E-2 mg/kg-day for this compound, based on a subchronic study. epa.govmichigan.gov The Michigan Department of Environmental Quality (MDEQ) has an RfD of 0.022 mg/kg/day. michigan.gov
Table 4: this compound Reference Levels for Environmental Exposure
| Reference Level | Value | Basis | Uncertainty Factor | Source | Year/Context |
| DPR HHRL (Drinking Water) | 263 ppb | Acute & Chronic Consumption Rates, US EPA Toxicological Endpoints | N/A | ca.gov | 2023 |
| Chronic RfD (cRfD) | 0.05 mg/kg/day | NOAEL of 5 mg/kg/day (chronic dog/rat studies, rat reproductive study) | 100 (10x interspecies, 10x intraspecies) | ca.gov | USEPA, 2008/2017 |
| Acute RfD (aRfD) | 0.05 mg/kg/day | NOAEL of 5 mg/kg/day (chronic dog study) | 100 (10x interspecies, 10x intraspecies) | ca.gov | USEPA, 2017 |
| Oral RfD (IRIS) | 1.5E-2 mg/kg-day | Subchronic study | N/A | epa.govmichigan.gov | 1987 |
| Oral RfD (MDEQ) | 0.022 mg/kg/day | N/A | N/A | michigan.gov | 2015 |
A crucial aspect of human health risk assessment for chemical compounds like this compound is the explicit consideration of vulnerable and sensitive human subpopulations. These subpopulations may exhibit increased susceptibility to adverse health effects from exposure or may experience higher exposure levels compared to the general population. epa.govcanada.ca
Regulatory bodies and guidance documents emphasize the importance of evaluating risks for these groups. For instance, the US EPA's risk evaluation framework includes identifying and assessing potentially exposed or susceptible subpopulations relevant to the chemical substance and its conditions of use. ecfr.gov Examples of such sensitive groups include children, infants, pregnant and nursing women, the elderly, and individuals with compromised immune systems or chronic illnesses. epa.govcanada.ca
In the context of this compound, the California DPR's assessment of Human Health Reference Levels for groundwater residues specifically concludes that maximum residue levels at or below the derived HHRL of 263 ppb are not anticipated to pose a health risk to human health, including for sensitive subpopulations. ca.gov This indicates that the established reference levels are designed to be protective of these more vulnerable groups.
Assessment of Health Impacts from this compound in Chemical Mixtures
Exposure to chemical compounds in real-world scenarios rarely involves a single substance; rather, it typically occurs as exposure to complex mixtures. The assessment of health impacts from such chemical mixtures presents a significant challenge in toxicology due to the potential for varied interactions between components, including additive, synergistic, or antagonistic effects wikipedia.orgwikipedia.orgherts.ac.uk. Additivity occurs when the combined effect of substances is equal to the sum of their individual effects. Synergism describes a situation where the combined effect is greater than the sum of individual effects, while antagonism results in a combined effect that is less than expected wikipedia.orgherts.ac.uk. Understanding these interactions is crucial because multi-component contaminants can adversely affect organisms even when individual pollutant concentrations are below their No Observable Effect Concentration (NOEC) wikipedia.orgwikipedia.org.
In the context of this compound, a methoxy-1,3,5-triazine herbicide, specific detailed research findings on its health impacts when present in diverse chemical mixtures are limited in the available literature. However, a significant finding regarding its behavior in mixtures with other triazine herbicides has been noted. This compound is a triazine herbicide, but it does not share the common mechanism of toxicity with other chlorotriazines, such as atrazine (B1667683), simazine (B1681756), and propazine (B92685) wikipedia.org. Consequently, for risk assessment purposes, this compound residues should be evaluated independently and not cumulatively summed with chlorotriazine residues wikipedia.org. This indicates a lack of an additive or synergistic toxicological interaction with these specific, commonly co-occurring triazines.
While the degradation products of this compound, including 2-amino-4-(isopropylamino)-6-methoxy-s-triazine (GS-14626), 2,4-diamino-6-methoxy-s-triazine (GS-12853), and 2-hydroxy-4,6-bis(isopropylamino)-s-triazine (GS-11526), have been identified, information on their specific toxicity in mixtures is generally not available herts.ac.uk. Regulatory agencies often assume that these degradates possess equal or lesser toxicity compared to the parent compound in the absence of specific data herts.ac.uk.
The broader field of chemical mixture toxicology emphasizes the need for comprehensive assessments, especially given the prevalence of chemical mixtures in groundwater used for public water supply, where herbicides are common organic contaminants wikipedia.org. Studies on other pesticide mixtures have indeed identified synergistic relationships, particularly at lower concentrations, highlighting the importance of considering such interactions for potential chronic health impacts wikipedia.org. However, specific empirical data or detailed research findings in the form of data tables illustrating the health impacts of this compound in various complex chemical mixtures beyond its non-additive characteristic with other chlorotriazines are not extensively documented in the provided search results. Therefore, a comprehensive assessment of this compound's health impacts in broader chemical mixtures would necessitate further dedicated research to identify potential synergistic or antagonistic effects with other co-occurring environmental contaminants.
Compound Names and PubChem CIDs
Environmental Monitoring and Occurrence Studies of Prometon
Spatial and Temporal Detection of Prometon in Surface Water Systems
This compound is a commonly detected herbicide in surface water systems, exhibiting distinct spatial and, to some extent, temporal patterns. Large-scale studies conducted by the U.S. Geological Survey's (USGS) National Water-Quality Assessment (NAWQA) Program have highlighted its prevalence. During 1993-1994, this compound was identified as the most frequently detected herbicide in urban surface water and the fourth most frequently detected in agricultural surface water. dss.go.th
Detection frequencies and concentrations vary depending on the land use. In urban areas, approximately 19% of surface water samples showed this compound concentrations exceeding 0.1 µg/L, whereas in agricultural areas, this figure was around 4%. dss.go.th Unlike some agricultural herbicides like Atrazine (B1667683), which often exhibit clear seasonal patterns linked to pre-emergent application and spring runoff, this compound's application can occur at any time of the year. Consequently, its maximum concentrations in surface waters may not follow a strict seasonal pattern but rather depend on local precipitation events. dss.go.th
Regional studies further corroborate these findings. For instance, monitoring in California's urban and agricultural streams from 2015-2017 included this compound among the pesticides analyzed in surface water samples. usgs.gov Similarly, a comprehensive analysis of pesticide pollution in the Yangtze River Basin identified this compound with varying concentrations across different seasons, with the lowest concentrations observed during the dry season, suggesting predominant use during crop growth periods. acs.org
The following table summarizes the detection frequencies of this compound and Atrazine in surface water based on NAWQA data from 1993-1995:
| Hydrologic Compartment | This compound Detection Frequency (%) | Atrazine Detection Frequency (%) |
| Surface Water (Agricultural) | 39 dss.go.th | 80 dss.go.th |
| Surface Water (Urban) | 85 dss.go.th | 86 dss.go.th |
Occurrence of this compound in Groundwater Systems
This compound is also frequently detected in groundwater, indicating its mobility and potential for leaching. Initial results from the NAWQA Program's land-use studies (1993-1995) revealed that this compound was detected in 13.9% of the 1034 shallow groundwater sites sampled across agricultural and urban settings in the United States. unl.eduacs.org While commonly detected, concentrations of this compound in groundwater are generally low, with over 95% of detections being less than 1 µg/L. unl.eduacs.org
Distribution in Urban versus Agricultural Aquifers
A notable aspect of this compound's occurrence in groundwater is its distribution bias towards urban areas. This compound has been found to be more of a groundwater contamination concern in urban rather than agricultural settings. researchgate.netnih.gov This aligns with its primary use as a non-crop herbicide for total vegetation control in industrial and residential areas. dss.go.thusgs.gov
In NAWQA groundwater samples collected between 1993 and 1994, this compound was the most frequently detected herbicide at urban sites and the third most frequently detected at agricultural sites. dss.go.th
The following table illustrates the detection frequencies of this compound and Atrazine in groundwater:
| Hydrologic Compartment | This compound Detection Frequency (%) | Atrazine Detection Frequency (%) |
| Groundwater (Agricultural) | 11 dss.go.th | 44 dss.go.th |
| Groundwater (Urban) | 25 dss.go.th | 19 dss.go.th |
Application of Degradate Ratios (e.g., deisopropylthis compound to this compound) as Environmental Indicators
The presence of this compound's transformation products in groundwater provides valuable insights into its environmental fate and residence time. Deisopropylthis compound (N(2)-isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine) and hydroxythis compound (4,6-bis(isopropylamino)-1,3,5-triazin-2-ol) have been identified as dominant triazine herbicides in groundwater samples. researchgate.netnih.gov
A new environmental indicator, the "deisopropylthis compound to this compound ratio" (DIP ratio), has been proposed to assess this compound's residence time in groundwater. researchgate.netnih.gov Studies in Colorado, USA, over a two-year period, found this compound concentrations ranging from 3 ng·L⁻¹ to 87 ng·L⁻¹, hydroxythis compound up to 50 ng·L⁻¹, and deisopropylthis compound up to 100 ng·L⁻¹. Deisopropylthis compound showed a high detection frequency of 80% in these groundwater samples, surpassing other detected triazines. researchgate.netnih.gov
This compound Presence in Atmospheric Fallout and Precipitation
This compound has been detected in both atmospheric fallout and precipitation, indicating its potential for atmospheric transport and deposition. dss.go.thepa.govnih.gov It has been found in urban and agricultural rainwater. nih.gov In one study of 20 target herbicides in rain, this compound ranked 12th in terms of detection frequency. dss.go.th
Pesticides can be transported through the atmosphere in both gas and particulate phases, depending on their physicochemical properties. Once in the atmosphere, they can undergo degradation, long-range transport, and subsequent redeposition through wet deposition (rain or snow) or dry deposition (gaseous sorption and particle fallout). core.ac.uk Particulate-phase this compound is expected to be removed from the atmosphere via wet or dry deposition. nih.gov
National and Regional Water Quality Assessment Programs on this compound
The U.S. Geological Survey's National Water-Quality Assessment (NAWQA) Program has been instrumental in providing long-term, nationally consistent information on the quality of the Nation's streams and groundwater, including the occurrence of this compound. dss.go.thusgs.govunl.eduacs.orgnih.govthedriller.comusgs.govscispace.comnoaa.govusgs.gov The NAWQA Program's objectives include assessing the status and trends of national water-quality conditions and understanding the factors and processes that govern these conditions. usgs.govnoaa.gov
Key findings from NAWQA studies consistently show the widespread occurrence of this compound in both surface water and groundwater, particularly in urban areas. dss.go.thusgs.gov These national assessments are complemented by regional and state-level monitoring programs. For example, the California Department of Pesticide Regulation (CDPR) conducts urban monitoring studies that include this compound to determine pesticide exposures in urban runoff and surface waters. usgs.govca.gov Similarly, the Montana Department of Agriculture (MDA) has conducted groundwater and surface water monitoring for pesticides, including this compound, in areas like the Bitterroot Valley. mt.gov These programs collectively contribute to a comprehensive understanding of this compound's environmental presence.
Analysis of this compound Detection Frequencies and Concentration Trends in the Environment
Analysis of decadal-scale changes in pesticide concentrations in groundwater of the United States, covering the period from 1993 to 2011, has revealed significant trends for this compound. researchgate.net For agricultural networks, concentrations of this compound, along with Atrazine and Metolachlor, decreased from the first decade (1993-2001) to the second decade (2002-2011). researchgate.net In urban networks, this compound concentrations also showed a decrease during this period. researchgate.net
Specifically, trends in this compound concentrations in urban streams across the Northeast, Midwest, and West regions of the United States were predominantly downward or non-significant during 1996–2004, with significant downward trends ranging from 6% to 14% per year. usgs.gov This pattern largely persisted in the Northeast and West during 2000–2008, although some areas in the Midwest shifted to upward trends. usgs.gov
While concentrations have shown a decreasing trend in many areas, the detection frequency of this compound in groundwater did not significantly change between 1993-1995 and 2001-2003, even as concentrations decreased. researchgate.net Factors influencing these trends can include changes in application practices, land use, hydrogeological conditions, and climatic patterns. researchgate.netpsu.edu For instance, decreasing this compound concentrations in certain groundwater systems have been linked to reported changes in its usage. psu.edu
Comparative Environmental and Toxicological Research on Prometon
Comparative Analysis with Other Triazine Herbicides (e.g., Atrazine (B1667683), Simazine (B1681756), Propazine)
While sharing a core triazine structure, prometon's environmental and toxicological characteristics show notable differences from chlorinated triazines like atrazine, simazine, and propazine (B92685).
The environmental behavior of triazine herbicides is governed by their physical and chemical properties, primarily water solubility and their tendency to adsorb to soil particles. This compound is significantly more water-soluble than atrazine, simazine, and propazine, which increases its potential for movement within the soil profile and for transport via surface water runoff. epa.govepa.gov
The soil adsorption coefficient (Koc) indicates how strongly a chemical binds to soil organic matter. A lower Koc value suggests greater mobility. This compound's mobility is generally considered high due to its chemical properties. epa.govherts.ac.uk In contrast, simazine binds more readily to soil particles and is less susceptible to transport in runoff compared to the more soluble atrazine. illinois.edu Propazine is also considered mobile, with its mobility varying based on soil texture. orst.eduepa.gov
Persistence, often measured by soil half-life, is another critical factor. This compound is known to be extremely persistent in soil and aquatic systems. epa.govherts.ac.uk It is stable to hydrolysis under most environmental pH conditions. epa.gov Similarly, propazine is highly persistent, with a field half-life that can extend for many months, and it is also resistant to hydrolysis. orst.edu Atrazine's average soil half-life is approximately 60 days but can be longer in cool, dry, or high-pH soils. illinois.edu The primary degradation pathway for these herbicides is microbial action. illinois.eduorst.edu
| Herbicide | Water Solubility (mg/L at 20-22°C) | Soil Adsorption Coefficient (Koc, mL/g) | Persistence/Mobility Notes |
|---|---|---|---|
| This compound | 620 - 750 epa.govdrugfuture.com | High mobility potential epa.govherts.ac.uk | Extremely persistent and mobile; stable to hydrolysis. epa.govepa.gov |
| Atrazine | 33 illinois.edu | 39 - 155 illinois.edu | Average soil half-life of 60 days; moderately mobile. illinois.edu |
| Simazine | 3.5 - 5 illinois.edu | 130 illinois.edu | Lower mobility than atrazine; binds more to soil. illinois.edu |
| Propazine | 5 - 8.6 orst.edunih.gov | 65 - 268 epa.gov | Highly persistent (half-life 35-231+ days); mobile. orst.eduepa.gov |
The primary mechanism of herbicidal action for this compound and other s-triazine herbicides is the inhibition of photosynthesis. wikipedia.orgflvc.org They function by binding to a protein within photosystem II, which disrupts the electron transport chain and ultimately kills susceptible plants. flvc.orgwikipedia.org
In comparative studies with amphibians, atrazine, simazine, and propazine have all been shown to cause developmental effects, such as delayed growth and spinal curvatures, at concentrations in the range of 0.1 to 1.0 mg/L. epa.govnih.gov
| Herbicide | Organism | Endpoint | Value (mg/L) | Toxicity Classification |
|---|---|---|---|---|
| This compound | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 20 drugfuture.com | Moderately Toxic flvc.org |
| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 4.5 - 11 | Moderately to Highly Toxic |
| Simazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | >19 | Slightly Toxic |
| Propazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50 | 18 orst.edu | Slightly to Moderately Toxic orst.edu |
A critical distinction between this compound and the chloro-s-triazines (atrazine, simazine, propazine) lies in their human health toxicological profiles. The U.S. Environmental Protection Agency (EPA) has established a "common mechanism group" for atrazine, simazine, and propazine based on their shared ability to induce mammary gland tumors in female rats. This effect is linked to their chlorinated structure.
This compound is explicitly excluded from this common mechanism group. The structural difference—a methoxy (B1213986) group instead of a chlorine atom on the triazine ring—is believed to be the reason for its different toxicological pathway. Consequently, the U.S. EPA has classified this compound as "not likely to be carcinogenic to humans".
| Herbicide | Carcinogenicity Classification (U.S. EPA) | Common Mechanism Group (Mammary Tumors) |
|---|---|---|
| This compound | Not likely to be carcinogenic to humans | No |
| Atrazine | Suggestive evidence of carcinogenic potential | Yes |
| Simazine | Suggestive evidence of carcinogenic potential | Yes |
| Propazine | Suggestive evidence of carcinogenic potential | Yes |
This compound in Chemical Mixtures: Co-occurrence and Interactive Effects
In the environment, organisms are rarely exposed to single chemicals. This compound can co-occur with other pesticides and environmental contaminants, leading to potential interactive effects.
Toxicological interactions describe how the combined effect of a chemical mixture compares to the effects of the individual components. These interactions can be additive (the combined effect equals the sum of individual effects), synergistic (the combined effect is greater than the sum), or antagonistic (the combined effect is less than the sum). herts.ac.uk
Research has indicated that triazine herbicides as a class are frequently involved in synergistic mixtures. drugfuture.com The mechanisms for these interactions can be complex, often involving metabolic processes. For example, one chemical in a mixture might inhibit an enzyme that would normally detoxify another chemical, thereby increasing the second chemical's toxicity. drugfuture.com While the potential for such interactions with this compound exists, specific studies detailing synergistic effects of this compound with other compounds are not widely documented in available literature. The investigation of such interactions is crucial for a complete understanding of its environmental risk.
Assessing the risk of chemical mixtures is a significant challenge in toxicology and environmental regulation. Several methodologies have been developed to predict the combined effects of chemicals. The two most common conceptual models are Concentration Addition and Independent Action.
Independent Action (IA): This model, also referred to as response addition, applies to mixtures of chemicals with different mechanisms of action. It calculates the probability that an organism will be affected by any of the chemicals acting independently.
For practical application, approaches like the Toxic Unit (TU) are used to normalize the concentration of each chemical in a mixture to its known toxicity (e.g., its LC50), allowing for the summation of risk. More recent methodologies, such as the Exposure-Activity Ratio (EAR) , leverage high-throughput in-vitro screening data (like the U.S. EPA's ToxCast program) to predict potential mixture effects on specific biological pathways. This approach can help prioritize mixtures of potential concern for further investigation.
| Methodology / Model | Principle | Application Context |
|---|---|---|
| Concentration Addition (CA) | Assumes chemicals act via the same biological pathway and their potencies can be summed. | Mixtures of similarly-acting compounds (e.g., multiple organophosphate insecticides). |
| Independent Action (IA) | Assumes chemicals act via different pathways and calculates combined response based on statistical probability. | Mixtures of dissimilarly-acting compounds. |
| Toxic Unit (TU) | Normalizes the concentration of each component to its toxic potency (e.g., LC50) to quantify the combined toxicity. | A practical application of the Concentration Addition model. |
| Exposure-Activity Ratio (EAR) | Compares environmental concentrations to in-vitro bioactivity concentrations to identify potential biological pathway impacts. | Screening-level assessment for complex mixtures and identifying potential modes of action. |
Research Gaps, Emerging Challenges, and Future Directions in Prometon Studies
Advanced Mechanistic Elucidation of Prometon's Endocrine Disruption Potential
While this compound is one of the most consistently detected herbicides in the U.S. environment, a comprehensive assessment of its potential to act as an endocrine-disrupting chemical (EDC) has been lacking. nih.gov Studies have suggested that this compound may cause subtle endocrine and/or reproductive effects, but a clear mechanism of action has not been identified. nih.gov
Future research must focus on elucidating the specific molecular pathways through which this compound may interfere with the endocrine system. This includes investigating its potential to bind to and activate or inhibit nuclear hormone receptors such as the estrogen, androgen, and thyroid hormone receptors. mdpi.com Advanced in vitro bioassays and in vivo studies using model organisms are needed to explore these potential mechanisms. nih.gov
Key Research Questions:
Does this compound or its metabolites bind to nuclear hormone receptors?
Does this compound alter the expression of genes involved in hormone synthesis and metabolism?
What are the long-term consequences of low-level this compound exposure on reproductive health and development in sensitive species?
Comprehensive Toxicological Assessment of this compound Degradation Products
This compound is known to be persistent in the environment, with slow degradation. epa.gov Its degradation products include 2-amino-4-(isopropylamino)-6-methoxy-s-triazine (GS-14626), 2,4-diamino-6-methoxy-s-triazine (GS-12853), and 2-hydroxy-4,6-bis(isopropylamino)-s-triazine (GS-11526). epa.gov While the formation of these degradates is expected to be slow and in low quantities due to the parent compound's persistence, their toxicological profiles remain largely uncharacterized. epa.gov
The U.S. Environmental Protection Agency (USEPA) has indicated that while this compound's metabolites have shown toxicity similar to the parent compound, this compound itself is considered the primary residue of concern due to its limited degradation under environmental conditions. ca.gov However, the potential for breakdown products of pesticides to exhibit greater toxicity than the parent compound is a growing concern. beyondpesticides.org
A significant research gap exists in the comprehensive toxicological assessment of this compound's degradation products. Future studies should aim to:
Synthesize and purify this compound's primary degradation products.
Conduct a full suite of toxicological assays, including acute and chronic toxicity, genotoxicity, and endocrine disruption potential for each degradation product.
Investigate the combined toxicological effects of this compound and its degradation products in environmentally relevant mixtures.
Long-Term Ecological Impact Studies on this compound in Wild Populations
Ecological risk assessments have concluded that the use of this compound can pose acute and chronic risks to terrestrial animals residing in or near treated sites. epa.gov For instance, residue levels posing chronic risks could extend as far as 70 feet for birds and 1,000 feet for mammals from the treatment site. epa.gov While these assessments are valuable, they often rely on laboratory-based toxicity data and modeling, which may not fully capture the complexities of real-world ecosystems. epa.gov
There is a critical need for long-term, multi-generational field studies to assess the impacts of this compound on wild populations. Such studies are essential to understand the subtle, yet potentially significant, effects on population dynamics, community structure, and ecosystem function. nih.govresearchgate.net
Future research should focus on:
Monitoring this compound levels in various environmental compartments (soil, water, sediment) and biota in areas with a history of this compound use.
Assessing the health and reproductive success of wild populations (e.g., birds, small mammals, amphibians, and invertebrates) in relation to their exposure to this compound. beyondpesticides.orgpesticidestewardship.org
Investigating potential indirect effects of this compound on wildlife, such as alterations in food availability and habitat quality. pesticidestewardship.org
For example, a study on the impacts of neonicotinoid insecticides on wild bees in England revealed increased population extinction rates in response to insecticide use, an effect that was only discernible through a long-term, large-scale analysis. nih.govresearchgate.net Similar long-term studies are warranted for this compound to assess its potential impact on pollinator communities and other sensitive wildlife.
Refinement of Environmental Fate and Transport Models for this compound
Available data indicate that this compound is persistent and mobile in both soil and aquatic environments. epa.gov Its half-life in aerobic soil can range from 462 to 932 days, and in anaerobic soil, it is approximately 557 days. epa.gov The primary routes of dissipation are through runoff into surface water and leaching into groundwater. epa.gov
Current environmental fate and transport models are used to predict the movement and concentration of pesticides in the environment. stone-env.comresearchgate.net However, the accuracy of these models for a persistent and mobile compound like this compound needs continuous refinement. The complexity of environmental systems, including factors like preferential flow in soil, can lead to discrepancies between model predictions and actual measured concentrations of pesticide transformation products. frontiersin.org
Future efforts should be directed towards:
Incorporating more complex and realistic parameters into fate and transport models for this compound, such as spatial and temporal variability in soil properties and weather patterns. stone-env.comtaftlaw.com
Validating and calibrating these models with long-term monitoring data from diverse geographical and hydrogeological settings. epa.gov
Developing models that can accurately predict the formation and transport of this compound's degradation products. frontiersin.org
Innovations in modeling, such as linking different modeling systems to cover air dispersion, vadose zone transit, surface water transport, and groundwater flow, can provide more comprehensive and accurate predictions of environmental contaminant concentrations. taftlaw.com
Methodological Advancements in Human Health Risk Assessment for this compound Mixtures
Humans are rarely exposed to a single chemical in isolation but rather to complex mixtures of chemicals from various sources. dtu.dk Assessing the health risks of these real-world mixtures is a significant challenge for regulatory agencies. dtu.dkmdpi.com While this compound is not considered a carcinogen, and the U.S. EPA has classified it as "not likely to be carcinogenic to humans," the potential for additive or synergistic effects when combined with other substances is an area of uncertainty. ca.gov
Current risk assessment approaches often rely on the principle of dose addition, using a Hazard Index (HI) to estimate the risk of a mixture. mdpi.com However, this approach has limitations and may not fully account for potential interactions between chemicals. mdpi.com
There is a need for methodological advancements in the human health risk assessment of this compound in the context of chemical mixtures. nih.gov This includes:
Developing and applying new approach methodologies (NAMs), such as in vitro high-throughput screening and computational toxicology, to identify and prioritize chemical mixtures of concern that include this compound.
Utilizing human biomonitoring data to identify real-life exposure patterns to mixtures containing this compound and to inform risk assessments. mdpi.com
Investigating the potential for a mixture assessment factor (MAF) to be incorporated into the chemical safety assessment to account for the uncertainties of mixture toxicity. mdpi.com
Development of Novel Remediation and Mitigation Strategies for this compound-Contaminated Environments
Given this compound's persistence and mobility, there is a need for the development and implementation of effective remediation and mitigation strategies for contaminated soil and water. epa.gov Current remediation technologies can be broadly categorized into immobilization, destruction, and separation/concentration. epa.gov
Future research should explore novel and sustainable approaches for this compound remediation, such as:
Phytoremediation: Investigating the potential of specific plant species to take up, accumulate, and degrade this compound and its metabolites from contaminated soil and water. nih.gov Genetic engineering could be explored to enhance the phytoremediation capabilities of plants. nih.gov
Bioremediation: Identifying and isolating microorganisms capable of efficiently degrading this compound. This could involve the use of fungal bioreactors or the application of microbial consortia to contaminated sites. mdpi.com
Constructed Wetlands: Evaluating the effectiveness of constructed wetlands as a mitigation strategy to remove this compound from agricultural and urban runoff. apiservices.biz
Advanced Oxidation Processes: Investigating the use of advanced oxidation processes, such as ozonation and photocatalysis, for the destruction of this compound in contaminated water.
The development of cost-effective and environmentally friendly remediation technologies is crucial for managing this compound contamination and protecting environmental and human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
